

# Cyp17-IN-1: A Technical Guide to its Structure, Synthesis, and Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyp17-IN-1

Cat. No.: B12424397

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## Introduction

**Cyp17-IN-1**, also known as compound 9c, is a potent and selective non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. By targeting CYP17A1, **Cyp17-IN-1** effectively curtails the production of androgens, such as testosterone, which are pivotal in the progression of hormone-dependent diseases, most notably castration-resistant prostate cancer (CRPC). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **Cyp17-IN-1**, presenting key data in a structured format for researchers and drug development professionals.

## Chemical Structure and Properties

**Cyp17-IN-1** is chemically identified as 6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine.[1] Its fundamental properties are summarized in the table below.

Property	Value
IUPAC Name	6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothio[2,3-c]pyridine
Molecular Formula	C <sub>18</sub> H <sub>17</sub> FN <sub>2</sub> S
Molecular Weight	312.4 g/mol
Synonyms	Compound 9c

## Synthesis of Cyp17-IN-1

The synthesis of **Cyp17-IN-1** is a multi-step process. The following is a detailed experimental protocol for its synthesis.

### Experimental Protocol: Synthesis of Cyp17-IN-1

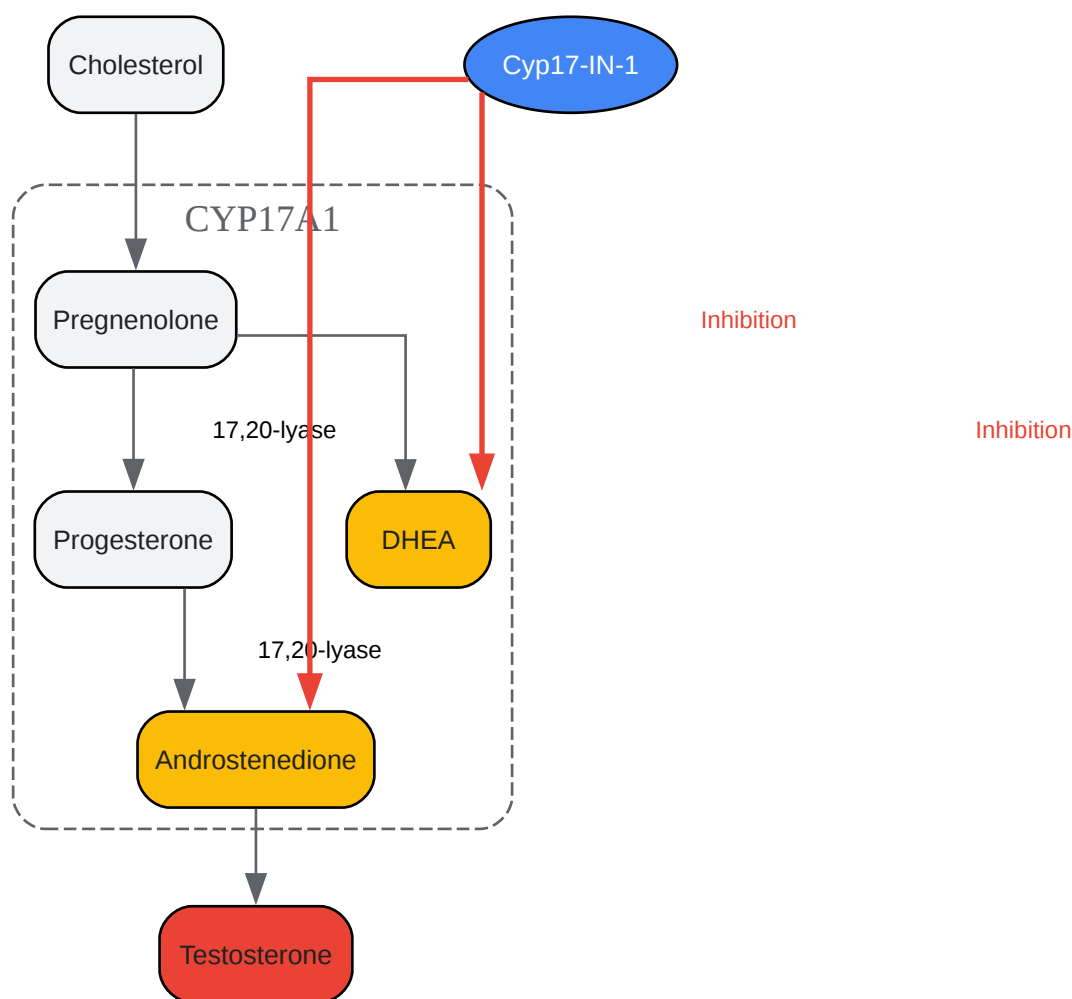
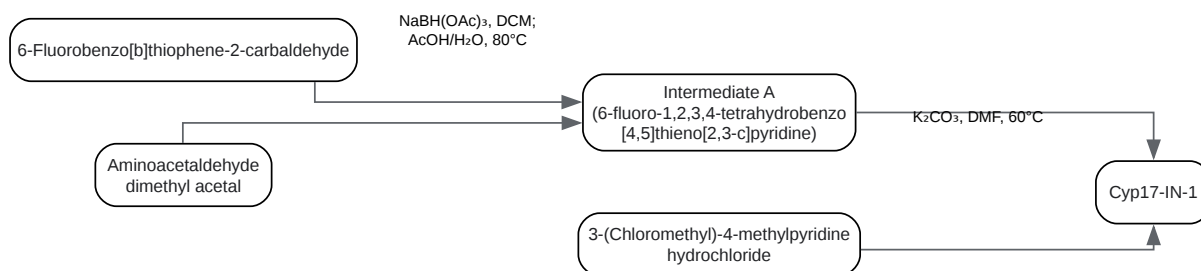
Step 1: Synthesis of 6-fluoro-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine (Intermediate A)

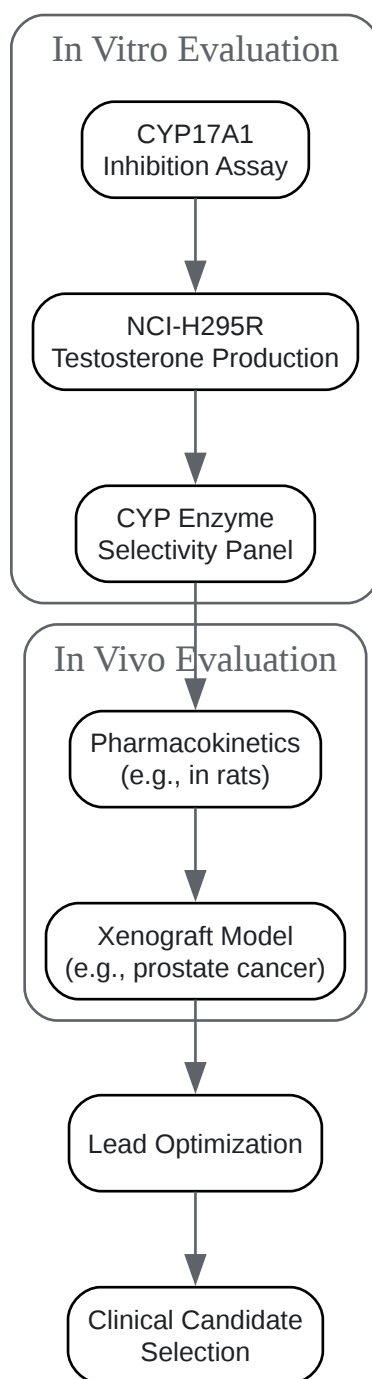
A mixture of 6-fluorobenzo[b]thiophene-2-carbaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.2 eq), and sodium triacetoxymethylborohydride (1.5 eq) in dichloromethane (DCM) is stirred at room temperature for 12 hours. The reaction is then quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is dissolved in a mixture of acetic acid and water (9:1) and heated at 80 °C for 4 hours. After cooling, the mixture is basified with 2 M sodium hydroxide and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford Intermediate A.

Step 2: Synthesis of 6-fluoro-2-((4-methylpyridin-3-yl)methyl)-1,2,3,4-tetrahydrobenzo[2][3]thieno[2,3-c]pyridine (**Cyp17-IN-1**)

To a solution of Intermediate A (1.0 eq) and 3-(chloromethyl)-4-methylpyridine hydrochloride (1.2 eq) in dimethylformamide (DMF) is added potassium carbonate (2.5 eq). The mixture is stirred at 60 °C for 6 hours. After completion of the reaction, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield **Cyp17-IN-1**.





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- To cite this document: BenchChem. [Cyp17-IN-1: A Technical Guide to its Structure, Synthesis, and Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424397#cyp17-in-1-structure-and-synthesis]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)